molecular formula C10H12ClNO3 B2581631 methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride CAS No. 2031258-94-1

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B2581631
CAS No.: 2031258-94-1
M. Wt: 229.66
InChI Key: VSRXFWIZFVVLTI-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. This interaction can lead to the modulation of enzyme activity, affecting the metabolic pathways of other substrates. Additionally, this compound can bind to specific receptors on cell membranes, altering signal transduction pathways and influencing cellular responses .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress response, leading to changes in cellular antioxidant levels. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can activate certain signaling pathways by binding to cell surface receptors, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For instance, prolonged exposure to this compound can lead to changes in gene expression patterns and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can have beneficial effects, such as enhancing cellular antioxidant levels and improving metabolic function. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s effects become significantly more pronounced beyond a certain dosage level .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. This interaction can lead to the formation of various metabolites, which can have different biological activities. Additionally, this compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of certain metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments. For instance, it can be transported into the cell via specific membrane transporters and subsequently distributed to various organelles, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. The specific localization of this compound can determine its effects on cellular processes and overall cellular health .

Preparation Methods

The synthesis of methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction yields the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride can be compared with other indole derivatives such as:

These compounds share the indole core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9;/h2-3,5,9,11-12H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXFWIZFVVLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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